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Abstract

RG7167, also known as lifastuzumab vedotin (formerly DNIBO600A), is an antibody-drug
conjugate (ADC) that was investigated for the treatment of solid tumors, primarily platinum-
resistant ovarian cancer (PROC) and non-small cell lung cancer (NSCLC). This document
provides a comprehensive technical overview of the discovery and development history of
RG7167, detailing its mechanism of action, preclinical findings, and clinical trial results. The
development of lifastuzumab vedotin has since been discontinued.[1]

Introduction to RG7167

RG7167 is a humanized IgG1 anti-NaPi2b monoclonal antibody conjugated to the potent
microtubule inhibitor, monomethyl auristatin E (MMAE), via a protease-cleavable
maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.[1][2]
The target of this ADC is the sodium-dependent phosphate transport protein 2B (NaPi2b), also
known as SLC34A2. NaPi2b is a multi-transmembrane protein with limited expression in
normal tissues but is frequently overexpressed in several cancers, including ovarian and non-
small cell lung cancers, making it an attractive target for targeted therapy.[3][4]

Mechanism of Action

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1193687?utm_src=pdf-interest
https://www.benchchem.com/product/b1193687?utm_src=pdf-body
https://www.benchchem.com/product/b1193687?utm_src=pdf-body
https://www.adcreview.com/drugmap/lifastuzumab-vedotin-anti-napi2b-adc-rg-7599-dnib-0600-a/
https://www.benchchem.com/product/b1193687?utm_src=pdf-body
https://www.benchchem.com/product/b1193687?utm_src=pdf-body
https://www.adcreview.com/drugmap/lifastuzumab-vedotin-anti-napi2b-adc-rg-7599-dnib-0600-a/
https://www.creativebiolabs.net/lifastuzumab-vedotin-overview.htm
https://aacrjournals.org/clincancerres/article/26/2/364/82858/Phase-Ia-Study-of-Anti-NaPi2b-Antibody-Drug
https://www.med.upenn.edu/drapkinlab/assets/user-content/documents/pubs/banergee-et-al,-can-treat-rev-2022-napi2b.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The mechanism of action of RG7167 follows the typical pathway of an antibody-drug
conjugate.

» Binding: The anti-NaPi2b antibody component of RG7167 binds to the NaPi2b protein on the
surface of tumor cells.

« Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through
endocytosis.

o Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the
protease-cleavable linker is hydrolyzed by lysosomal enzymes like cathepsins. This releases
the cytotoxic payload, MMAE.

e Tubulin Inhibition: The released MMAE binds to tubulin, inhibiting its polymerization and
disrupting the microtubule network within the cancer cell.

o Cell Cycle Arrest and Apoptosis: This disruption of microtubules leads to cell cycle arrest in
the G2/M phase and ultimately induces apoptosis (programmed cell death) of the cancer
cell.[2]
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Figure 1: Mechanism of Action of RG7167.

Preclinical Development
In Vitro and In Vivo Efficacy

Preclinical studies demonstrated the anti-tumor activity of RG7167. In vitro, the ADC showed
selective toxicity towards NaPi2b-expressing cancer cell lines.[3] In vivo studies using mouse
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xenograft models of ovarian and non-small cell lung cancer also showed significant anti-tumor
efficacy.[5]

Toxicology Studies

Toxicology studies were conducted in rats and cynomolgus monkeys. The ADC was reported to
be well-tolerated at doses exceeding the therapeutically effective doses in preclinical models.
[5] Despite high expression of NaPi2b in the normal lung tissue of non-human primates, the
ADC exhibited an acceptable safety profile. This was attributed to the non-proliferative nature
of normal pneumocytes, which mitigates the cytotoxic effect of the anti-proliferative payload,
MMAE.[5]

Clinical Development

RG7167 progressed to Phase | and Phase Il clinical trials for patients with advanced solid
tumors.

Phase | Clinical Trial

A Phase |, open-label, dose-escalation study (3+3 design) was conducted to evaluate the
safety, tolerability, and preliminary anti-tumor activity of RG7167 in patients with NSCLC and
PROC.[3]

» Patient Population: Patients with advanced, unresectable, or metastatic NSCLC or PROC
who had failed prior standard therapies.

e Dosing: RG7167 was administered intravenously every 3 weeks. The starting dose was 0.2
mg/kg, with dose escalation up to 2.8 mg/kg.[3][6]

o Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD)
and the recommended Phase Il dose (RP2D). Secondary endpoints included
pharmacokinetics and preliminary anti-tumor activity.

A total of 87 patients were treated. The MTD was not reached, and the RP2D was established
at 2.4 mg/kg every 3 weeks.[3][7]

Table 1: Efficacy Results from the Phase | Trial of RG7167[3][7]
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L CA-125
Objective
L Number of Response
Indication Dose . Response .
Patients (Ovarian
Rate (ORR)
Cancer)
NSCLC >1.8 mg/kg 51 8% N/A
PROC >1.8 mg/kg 24 46% 54%

Table 2: Most Common Adverse Events (Any Grade) in the Phase | Trial[3][7]

Adverse Event Frequency
Fatigue 59%
Nausea 49%
Decreased Appetite 37%
Vomiting 32%
Peripheral Sensory Neuropathy 29%

The most common treatment-related Grade =3 toxicities at the RP2D were neutropenia (10%),
anemia (3%), and pneumonia (3%).[3][7]
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Figure 2: Phase | Clinical Trial Workflow for RG7167.

Phase Il Clinical Trial in Platinum-Resistant Ovarian

Cancer

A randomized, open-label, Phase Il study (NCT01991210) was conducted to compare the
efficacy and safety of lifastuzumab vedotin with pegylated liposomal doxorubicin (PLD) in
patients with platinum-resistant ovarian cancer.[8][9]

» Patient Population: Patients with platinum-resistant ovarian cancer.
e Treatment Arms:
o Arm A: Lifastuzumab vedotin (2.4 mg/kg IV every 3 weeks)

o Arm B: Pegylated liposomal doxorubicin (40 mg/mz? IV every 4 weeks)
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e Primary Endpoint: Progression-free survival (PFS) in the intent-to-treat (ITT) population and

in patients with high NaPi2b expression.[8][9]

A total of 95 patients were randomized (47 to the lifastuzumab vedotin arm and 48 to the PLD

arm).[8][9]

Table 3: Efficacy Results from the Phase Il Trial in PROC[8][9][10]

. Pegylated .
. Lifastuzumab . Hazard Ratio
Endpoint . Liposomal p-value
Vedotin . (95% CiI)
Doxorubicin
ITT Population
Median PFS 5.3 months 3.1 months 0.78 (0.46-1.31) 0.34
ORR 34% 15% N/A 0.03
NaPi2b-High
Population
Median PFS 5.3 months 3.4 months 0.71 (0.40-1.26) 0.24
ORR 36% 14% N/A 0.02

Table 4: Key Safety Findings from the Phase Il Trial in PROCI8][9]

Lifastuzumab Vedotin
Adverse Event

Pegylated Liposomal

(n=47) Doxorubicin (n=48)
Grade =3 AEs 46% 51%
Serious AEs 30% 30%

AEs leading to discontinuation 9%

8%

Grade =2 Neuropathy 11%

4%

While lifastuzumab vedotin demonstrated a statistically significant improvement in ORR

compared to PLD, the improvement in PFS was not statistically significant.[8][9]
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Discontinuation of Development

The development of lifastuzumab vedotin (RG7167) was discontinued.[1] Although the ADC
showed promising response rates, particularly in NaPi2b-high ovarian cancer patients, the
duration of these responses was relatively short, and the primary endpoint of a statistically
significant improvement in progression-free survival in the Phase Il trial was not met.[8]

Conclusion

RG7167 (lifastuzumab vedotin) represented a targeted therapeutic approach for NaPi2b-
expressing solid tumors. Its development program provided valuable insights into the potential
and challenges of ADCs in treating ovarian and non-small cell lung cancers. While the clinical
development of RG7167 was halted, the data generated from its preclinical and clinical studies
contribute to the broader understanding of ADC development, target selection, and patient
stratification in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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